molecular formula C5H4O2Se B186546 selenophene-2-carboxylic acid CAS No. 22968-45-2

selenophene-2-carboxylic acid

Cat. No.: B186546
CAS No.: 22968-45-2
M. Wt: 175.05 g/mol
InChI Key: WAQBFLCVNNZBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Selenophene-2-carboxylic acid is a high-purity, research-grade chemical building block featuring a selenophene heterocycle functionalized with a carboxylic acid group. This compound is of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the selenium atom. Selenophene is an aromatic heterocycle and a key subunit in compounds being investigated for a range of biological activities. Derivatives of selenophene and related selenazole carboxylic acids have been explored as potent inhibitors of D-amino acid oxidase (DAO), a target for the potential treatment of neurodegenerative and psychiatric diseases . The mechanism of action for these inhibitors involves raising levels of D-serine in the central nervous system, which is thought to positively modulate NMDA receptor function and improve cognitive processes . Beyond pharmaceuticals, the selenophene ring is a valuable component in the development of advanced materials. Its electronic properties make it a promising building block for organic semiconductors used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) . The carboxylic acid functional group on the selenophene ring provides a versatile handle for further chemical modification through amidation, esterification, and metal-catalyzed cross-coupling reactions, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

selenophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2Se/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQBFLCVNNZBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[Se]C(=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177517
Record name 2-Selenophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22968-45-2
Record name 2-Selenophenecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022968452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Selenophenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of selenophene-2-carboxylic acid typically involves the lithiation of selenophene followed by carboxylation. One common method is the reaction of selenophene with n-butyllithium to form the lithiated intermediate, which is then treated with carbon dioxide to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

selenophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield this compound derivatives, while reduction can produce selenophene-2-carboxaldehyde .

Scientific Research Applications

Medicinal Chemistry

Selenophene-2-carboxylic acid and its derivatives are being explored for their potential therapeutic applications, particularly as inhibitors of D-amino acid oxidase (DAO), an enzyme linked to neurodegenerative diseases.

Case Study: DAO Inhibition

Research indicates that selenophene derivatives can effectively inhibit DAO, which is implicated in conditions such as schizophrenia and Alzheimer's disease. A study demonstrated that these compounds could enhance cognitive functions by regulating neurotransmitter levels, thereby offering a promising avenue for drug development against neurodegenerative disorders .

Compound NameStructure TypeBiological Activity
This compoundHeterocyclicDAO inhibitor
2-Amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrileAmino derivativeHigh antiradical activity

Antioxidant Properties

This compound exhibits notable antioxidant properties, making it a candidate for protecting cells from oxidative stress.

Antioxidant Mechanism

Studies have shown that selenophene derivatives possess significant antiperoxyradical activity. For instance, the antioxidant capacity was measured using the DPPH assay, where selenophene derivatives demonstrated superior activity compared to traditional antioxidants like Trolox . This suggests their potential use in formulations aimed at combating oxidative stress-related diseases.

Measurement MethodSelenophene DerivativeAntioxidant Activity
DPPH Assay2-Amino derivativeHigh
ORAC MethodSelenopheneSignificant

Coordination Chemistry

The ability of this compound to act as a ligand has implications for coordination chemistry. It can form stable complexes with transition metals, which are crucial for developing new catalysts.

Catalytic Applications

Research has demonstrated that selenophene derivatives can interact with metal centers to create catalysts for organic transformations. These interactions are vital for synthesizing complex organic molecules efficiently .

Metal ComplexLigand UsedCatalytic Activity
Cu(II)This compoundEffective catalyst for organic reactions
Ni(II)SelenopheneEnhanced reactivity

Materials Science

This compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of photoluminescent probes.

Photoluminescent Probes

Recent advancements have led to the creation of long-lifetime photoluminescent probes based on selenophene derivatives. These probes exhibit strong emission signals and have potential applications in monitoring kinase activities related to cancer diagnosis .

Probe TypeApplication AreaKey Features
Photoluminescent ProbesCancer diagnosticsHigh affinity towards kinases
Responsive ProbesAnalyzing biological samplesSimple and effective tools

Mechanism of Action

The mechanism of action of selenophene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. Its effects are primarily due to the presence of the selenium atom, which can participate in redox reactions and interact with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and influence cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acidity and Electronic Effects

The acidity of selenophene-2-carboxylic acid is influenced by the selenium atom's electronegativity and resonance effects. Compared to analogous heteroaromatic carboxylic acids, its pKa (3.6) lies between that of thiophene-2-carboxylic acid (pKa = 3.5) and furan-2-carboxylic acid (pKa = 3.15) . This trend reflects selenium's intermediate electronegativity relative to sulfur and oxygen.

Table 1: pKa Values of Heteroaromatic Carboxylic Acids

Compound pKa (H₂O, 25°C)
This compound 3.6
Thiophene-2-carboxylic acid 3.5
Furan-2-carboxylic acid 3.15
Benzoic acid 4.2
Pyrrole-2-carboxylic acid 4.4

Structural and Physical Properties

Core Heterocycle Modifications
  • Thiophene-2-carboxylic acid (C₅H₄O₂S): With sulfur replacing selenium, this compound has a lower molecular weight (140.15 g/mol) and a slightly higher acidity (pKa = 3.5). Its lower boiling point compared to selenophene derivatives is attributed to weaker van der Waals interactions due to sulfur's smaller atomic size .
  • Benzo[b]this compound (C₉H₆O₂Se): The addition of a benzene ring increases molecular weight (225.1 g/mol) and melting point (235°C), enhancing thermal stability. Its pKa (3.53) is marginally lower than this compound, likely due to the electron-withdrawing effect of the fused benzene ring .

Table 2: Physical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
This compound 175.056 - 293.4
Thiophene-2-carboxylic acid 140.15 - -
Benzo[b]this compound 225.1 235 387 (predicted)
Substituent Effects
  • Amino and sulfonamido derivatives: Compounds like 5-(methylsulfonamido)benzo[b]this compound () exhibit enhanced electronic effects due to the sulfonamide group, which may influence binding affinity in biological systems .

Key Research Findings

  • Synthetic Flexibility: this compound derivatives can be functionalized at multiple positions (e.g., 5-, 6-) via reactions such as alkylation, amidation, and sulfonation, as demonstrated in –4.
  • In contrast, safety protocols for thiophene-2-carboxylic acid emphasize avoiding environmental release ().

Q & A

Q. What synthetic methodologies are commonly employed for selenophene-2-carboxylic acid derivatives?

this compound derivatives are synthesized via:

  • Palladium-catalyzed carbonylation : Reacting 2-haloselenophenes with amines under CO atmosphere yields selenophene-2-carboxamides and dicarboxamides .
  • Mixed anhydride or carbonyl chloride routes : Carboxylic acids are converted to azides via intermediates like mixed carboxylic–carbonic anhydrides or acyl chlorides, followed by reactions with sodium azide .
  • Hydrolysis of esters : Ethyl esters (e.g., ethyl 5-aminobenzo[b]selenophene-2-carboxylate) are hydrolyzed under acidic or basic conditions to produce carboxylic acids .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent patterns (e.g., methylsulfonamido groups at δ 3.39 ppm in 1H^{1}\text{H} NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H]+^+ at m/z 270.0034 for C11_{11}H12_{12}NO2_2Se) .
  • Column chromatography : Purification using silica gel with eluents like 5% MeOH in CH2_2Cl2_2 .

Q. What are the stability and reactivity profiles of this compound?

  • Chemical stability : Stable under normal conditions but reacts with strong oxidizing agents, acids, or bases, producing hazardous decomposition products (e.g., CO, sulfur oxides) .
  • pKa value : this compound has a pKa of 3.6 in water at 25°C, making it more acidic than benzoic acid (pKa 4.2) .

Advanced Research Questions

Q. How can reaction yields be optimized in this compound synthesis?

  • Catalyst tuning : Palladium catalysts with ligands like PPh3_3 enhance carbonylation efficiency .
  • Temperature control : Reactions at 0°C minimize side products during methylamination (e.g., NaBH3_3CN-mediated dimethylation) .
  • Solvent selection : Acetonitrile (CH3_3CN) improves solubility and reaction homogeneity for intermediates .

Q. How should conflicting biological activity data be analyzed for this compound derivatives?

  • Replicate experiments : Quadruplicate assays reduce variability in IC50_{50} calculations for biological evaluations .
  • Statistical validation : Use ANOVA or t-tests to assess significance of substituent effects (e.g., 5-methylsulfonamido vs. 5-acetamido groups) .
  • Control for solvent interference : DMSO-d6_6 in NMR may suppress acidic protons; validate with alternative solvents .

Q. What strategies improve the design of this compound derivatives for target-specific activity?

  • Substituent engineering : Electron-withdrawing groups (e.g., sulfonamido) enhance bioactivity by modulating electron density at the selenophene core .
  • Structure-activity relationship (SAR) studies : Compare analogues like benzo[b]this compound with heteroaromatic counterparts (e.g., thiophene derivatives) to identify pharmacophore requirements .
  • Crystallography and docking studies : Resolve X-ray structures to guide rational modifications for binding affinity .

Q. How are safety protocols tailored for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves (tested for permeability) and respiratory protection to prevent dermal/ inhalation exposure .
  • Waste disposal : Neutralize acidic residues before disposal and avoid environmental release due to potential ecotoxicity .
  • Ventilation : Ensure fume hoods maintain airborne concentrations below occupational exposure limits during synthesis .

Methodological Considerations

  • Experimental reproducibility : Document reaction parameters (e.g., molar ratios, stirring time) meticulously, as minor deviations can alter yields .
  • Data validation : Cross-reference NMR assignments with literature data for selenophene derivatives to avoid misassignments .
  • Ethical compliance : Adhere to institutional guidelines for toxicological testing and waste management .

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